molecular formula C9H7BrN2O B8059818 (6E)-4-bromo-6-(1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one

(6E)-4-bromo-6-(1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B8059818
M. Wt: 239.07 g/mol
InChI Key: WAHULEHSSFNFQX-BQYQJAHWSA-N
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Description

The compound with the identifier “(6E)-4-bromo-6-(1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one” is a chemical substance registered in the PubChem database. This compound is known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (6E)-4-bromo-6-(1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. The industrial production methods are optimized for efficiency and cost-effectiveness. These methods often involve large-scale reactors and advanced purification techniques to obtain the compound in high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (6E)-4-bromo-6-(1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their unique chemical and physical properties, which are essential for their applications in various fields.

Scientific Research Applications

(6E)-4-bromo-6-(1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, the compound has industrial applications, including its use in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (6E)-4-bromo-6-(1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in the mechanism of action are crucial for understanding the compound’s biological and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds: (6E)-4-bromo-6-(1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with similar chemical structures and properties.

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the distinct properties it exhibits. These properties make it suitable for a wide range of applications, setting it apart from other similar compounds.

Properties

IUPAC Name

(6E)-4-bromo-6-(1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,11-12H/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHULEHSSFNFQX-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=C2C=CNN2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)/C(=C/2\C=CNN2)/C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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